2-Chloro-1,3-cyclopentadiene

Description

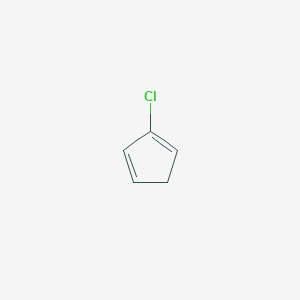

Structure

2D Structure

3D Structure

Properties

CAS No. |

117273-18-4 |

|---|---|

Molecular Formula |

C5H5Cl |

Molecular Weight |

100.54 g/mol |

IUPAC Name |

2-chlorocyclopenta-1,3-diene |

InChI |

InChI=1S/C5H5Cl/c6-5-3-1-2-4-5/h1,3-4H,2H2 |

InChI Key |

LJEOEPPSGGLCKY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 1,3 Cyclopentadiene

Direct Halogenation of 1,3-Cyclopentadiene

The direct introduction of a chlorine atom onto the cyclopentadiene (B3395910) ring is a primary strategy for the synthesis of 2-Chloro-1,3-cyclopentadiene. This approach, however, is characterized by challenges in selectivity and yield, necessitating specific reagents and refined techniques.

Direct chlorination of 1,3-cyclopentadiene with chlorine gas is often a non-selective process, leading to a mixture of polychlorinated products, including trichlorocyclopentane and tetrachlorocyclopentane. To achieve selective monochlorination, alternative chlorinating agents are employed.

One of the most effective reagents for this purpose is N-chlorosuccinimide (NCS) . chemicalcas.combloomtechz.com NCS serves as a source of an electrophilic chlorine atom ("Cl+") and can provide higher yields of the desired monochlorinated product compared to using chlorine gas. chemicalcas.com The reaction is typically carried out under controlled temperature conditions to minimize side reactions and the formation of undesired isomers.

Another approach involves the use of tert-butyl hypochlorite (B82951) . datapdf.com This reagent is also known for its ability to act as a source of electrophilic chlorine and has been used in the chlorination of various dienes. datapdf.com In the case of cyclopentadiene, the reaction with tert-butyl hypochlorite can lead to a mixture of addition and substitution products, with the product distribution being influenced by the reaction conditions, such as the solvent and the presence of radical initiators. datapdf.com

A more specialized technique involves the preparation of a cyclopentadienyl (B1206354) anion derivative, which is then reacted with a chlorinating agent. For instance, thallium(I) cyclopentadienide (B1229720) can be prepared and subsequently reacted with N-chlorosuccinimide. researchgate.net Thallium cyclopentadienide is a stable, albeit toxic, solid that can be isolated and purified before use, offering a more controlled reaction pathway. wikipedia.org

Table 1: Comparison of Chlorinating Agents for 1,3-Cyclopentadiene

| Reagent | Chemical Formula | Key Characteristics |

| Chlorine Gas | Cl₂ | Highly reactive, often leads to non-selective polychlorination. |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | A milder chlorinating agent, provides better yields of monochlorinated product. chemicalcas.com |

| tert-Butyl Hypochlorite | (CH₃)₃COCl | Can act as an electrophilic chlorine source; product mixture may include addition and substitution products. datapdf.com |

| Thallium(I) cyclopentadienide + NCS | C₅H₅Tl + C₄H₄ClNO₂ | A two-step approach involving a stable intermediate for a more controlled reaction. researchgate.net |

Optimizing the yield of this compound from the direct halogenation of 1,3-cyclopentadiene hinges on the careful control of reaction conditions and the choice of reagents. When using N-chlorosuccinimide, the reaction is often performed in an aqueous medium. For example, cyclopentadiene can be treated with sodium hydroxide (B78521) to form the cyclopentadienyl anion, followed by the portion-wise addition of NCS at a controlled temperature. patsnap.com

The stoichiometry of the reagents is a critical factor. An excess of the chlorinating agent will invariably lead to the formation of dichlorinated and higher chlorinated cyclopentadienes. Therefore, the reaction is typically run with a carefully measured amount of the chlorinating agent, often slightly less than one equivalent, to favor monosubstitution.

Purification of the product mixture is another significant challenge due to the similar boiling points of the various chlorinated isomers and the starting material. Low-temperature vacuum distillation is a common method employed for the separation of the desired this compound from the reaction mixture.

Alternative Synthetic Routes and Precursors

An alternative and specific synthesis of this compound involves the pyrolysis of 1,1-dichloro-2-vinylcyclopropane . This method, reported in 1959, provides a distinct pathway to the target molecule without the direct halogenation of cyclopentadiene itself.

The precursor, 1,1-dichloro-2-vinylcyclopropane, is synthesized from the reaction of butadiene with chloroform (B151607) in the presence of a strong base like potassium t-butoxide. This cyclopropane (B1198618) derivative is noted for its remarkable stability. The subsequent step involves the vacuum pyrolysis of this compound at approximately 500°C. This high-temperature rearrangement leads to the formation of a mixture of chloroolefins, from which 2-chlorocyclopentadiene can be isolated in about 90% purity through low-temperature vacuum distillation.

The structure of the product as 2-chlorocyclopentadiene was confirmed through several analytical methods, including its mass spectrum, which indicated a molecular weight corresponding to a monochlorinated cyclopentadiene, and its infrared spectrum, which showed a strong absorption band characteristic of a conjugated diene structure. Further evidence was provided by its exothermic reactions with dienophiles such as maleic anhydride (B1165640) and tetracyanoethylene, which are characteristic of Diels-Alder reactions.

Reactivity and Reaction Pathways of 2 Chloro 1,3 Cyclopentadiene

Cycloaddition Reactions of 2-Chloro-1,3-cyclopentadiene

The cycloaddition chemistry of this compound is dominated by the Diels-Alder reaction. It is crucial to recognize that substituted cyclopentadienes, including the 2-chloro derivative, exist as a dynamic equilibrium of isomers. Through rapid, reversible nih.govnih.gov-sigmatropic hydrogen shifts, this compound is readily interconverted with 1-chloro-1,3-cyclopentadiene and 5-chloro-1,3-cyclopentadiene (B15471866) at room temperature. Consequently, the Diels-Alder reactivity observed is that of this equilibrium mixture, and the distribution of final products depends on the relative reaction rates of each isomer with the dienophile.

Diels-Alder Reactions

This compound as a Diene Component

The chlorocyclopentadiene system serves as a versatile diene in [4+2] cycloaddition reactions, reacting with a variety of dienophiles to form bicyclo[2.2.1]heptene skeletons. The presence and position of the chlorine atom significantly influence the diene's electronic properties, thereby affecting its reactivity, regioselectivity, and stereoselectivity.

In what is termed a "normal electron-demand" Diels-Alder reaction, the primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Cyclopentadiene (B3395910) itself is highly reactive in this mode due to its high-energy HOMO and the fact that its diene unit is permanently locked in the reactive s-cis conformation. nih.gov

The introduction of a chlorine atom, an electron-withdrawing group, lowers the energy of the diene's HOMO. This decrease in HOMO energy reduces the energy gap between the frontier orbitals, which is expected to decrease the reaction rate compared to unsubstituted cyclopentadiene. Nonetheless, the chlorocyclopentadiene mixture remains highly reactive towards dienophiles bearing electron-withdrawing groups, such as maleic anhydride (B1165640), acrylonitrile (B1666552), and acrylates. For instance, the reaction between the isomeric mixture of chlorocyclopentadienes and methyl acrylate (B77674) proceeds readily to form the expected bicyclic adducts. nih.gov

Chlorocyclopentadienes are also capable of participating in "inverse electron-demand" Diels-Alder (DAINV) reactions. wikipedia.org In this type of cycloaddition, the electronic roles are reversed: the reaction is driven by the interaction between the LUMO of the diene and the HOMO of the dienophile. nih.gov The presence of the electron-withdrawing chlorine atom lowers the LUMO energy of the diene system, making it more electrophilic and thus more susceptible to attack by an electron-rich dienophile. wikipedia.org

Dienophiles suitable for this reaction are those substituted with electron-donating groups, such as vinyl ethers, enamines, and simple alkenes. wikipedia.org While the ambiphilic nature of cyclopentadienes is known, allowing them to react with both electron-rich and electron-poor partners, the chloro-substitution enhances their reactivity in the inverse-demand pathway. nih.gov This reactivity profile makes chlorocyclopentadienes useful precursors for the synthesis of complex heterocyclic and carbocyclic frameworks that may be less accessible through normal-demand cycloadditions.

When the unsymmetrical 1-chloro- or this compound isomers react with an unsymmetrical dienophile, the formation of two different constitutional isomers (regioisomers) is possible. The outcome is governed by electronic effects, as predicted by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through a transition state that favors the alignment maximizing the interaction between the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO.

For 1-Chloro-1,3-cyclopentadiene: The chlorine atom at the C1 position influences the orbital coefficients such that cycloaddition typically favors the "ortho" (1,2) adduct.

For this compound: The chlorine atom at the C2 position directs the cycloaddition to favor the "para" (1,4) adduct.

The reaction of the total isomeric mixture of chlorocyclopentadienes with an unsymmetrical dienophile like methyl acrylate or acrylonitrile therefore results in a complex mixture of regioisomeric and stereoisomeric products. nih.gov

| Diene Isomer | Unsymmetrical Dienophile (e.g., Acrylonitrile) | Favored Regioisomer | Common Name |

|---|---|---|---|

| 1-Chloro-1,3-cyclopentadiene | CH₂=CH-CN | 1-Chloro-2-cyanobicyclo[2.2.1]hept-5-ene | "Ortho" Adduct |

| This compound | 2-Chloro-5-cyanobicyclo[2.2.1]hept-5-ene | "Para" Adduct |

Endo/Exo Selectivity

Consistent with the general principles of Diels-Alder reactions involving cyclic dienes, the cycloaddition of chlorocyclopentadienes strongly favors the formation of the endo adduct as the kinetic product. libretexts.orgmasterorganicchemistry.com This preference, known as the Alder-Endo rule, is attributed to stabilizing secondary orbital interactions between the π-system of the advancing dienophile and the developing π-bond of the diene (at the C2 and C3 positions) in the transition state. Although the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance, the lower activation energy for the endo pathway ensures it is the major product under kinetic control. youtube.com For example, in Lewis acid-catalyzed reactions of cyclopentadiene with methyl acrylate, the endo product is heavily favored, with reported endo:exo ratios often exceeding 10:1. nih.govnih.gov

Facial Selectivity

When the 5-chloro-1,3-cyclopentadiene isomer undergoes cycloaddition, a different stereochemical question arises: π-facial selectivity. The dienophile can approach the diene from the same face (syn) as the chlorine atom or from the opposite face (anti). The preferred trajectory is determined by a combination of steric and electronic factors, and the outcome is highly dependent on the nature of the dienophile.

Studies have shown that for 5-chlorocyclopentadiene, unlike for some other 5-substituted cyclopentadienes, a mixture of syn and anti products is often obtained. This indicates that the directing effect of the chlorine atom is not absolute and can be overcome by other interactions. For example, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a mixture of both the syn and anti adducts. nih.gov This contrasts with 5-fluorocyclopentadiene, which gives exclusively the syn product, and 5-trimethylsilylcyclopentadiene, which gives exclusively the anti product with the same dienophile. nih.gov The selectivity is influenced by hyperconjugative interactions between the C5-substituent's sigma orbitals and the diene's π-system, which can cause a puckering of the ring that favors one approach over the other.

| 5-Substituent (X) | Syn Adduct (%) | Anti Adduct (%) |

|---|---|---|

| -F | 100 | 0 |

| -Cl | Mixture of Syn and Anti | |

| -Si(CH₃)₃ | 0 | 100 |

Mechanistic Investigations of Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, proceeds between a conjugated diene and a dienophile. wikipedia.org The mechanism of this [4+2] cycloaddition has been the subject of extensive investigation, with the central question being the degree of synchronicity in bond formation. wikipedia.orgsemanticscholar.org For substituted dienes like this compound, the electronic nature of the substituent plays a critical role in influencing the reaction pathway. The presence of an electron-withdrawing chlorine atom on the cyclopentadiene ring is expected to lower the energy of its Highest Occupied Molecular Orbital (HOMO), affecting its reactivity in normal electron-demand Diels-Alder reactions.

Concerted versus Stepwise Mechanisms

The mechanism of the Diels-Alder reaction is broadly accepted as a concerted process, implying that the two new carbon-carbon sigma bonds are formed in a single transition state. wikipedia.org However, the degree of synchronicity in this process can vary. A synchronous reaction involves simultaneous bond formation, whereas an asynchronous reaction involves one bond forming faster than the other.

The alternative to a concerted pathway is a stepwise mechanism, which involves the formation of an intermediate species before the final cycloadduct is formed. researchgate.net Theoretical studies on the parent Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene (B1197577) have explored both concerted and stepwise diradical mechanisms. researchgate.net For many simple dienes and dienophiles, the concerted pathway is energetically favored. nih.gov

In the case of this compound, the chlorine substituent can induce asymmetry in the transition state. Quantum mechanical calculations on the reactions of cyclopentadiene with various dienophiles show that highly asynchronous or stepwise reactions can occur, particularly with unsymmetrical dienophiles. nih.gov The presence of halogen substituents on the reactants can favor stepwise pathways leading to [2+2] adducts through diradical intermediates, as seen in reactions with tetrafluoroethylene. acs.org While the classic Diels-Alder reaction is typically a concerted [4+2] cycloaddition, the electronic perturbation by the chloro group in this compound could potentially lower the energy barrier for a stepwise pathway, depending on the nature of the dienophile.

Role of Biradical and Zwitterionic Intermediates

In a stepwise cycloaddition mechanism, the reaction proceeds through an intermediate that can be either a biradical (or diradical) or a zwitterion.

Biradical Intermediates : These intermediates are characterized by two unpaired electrons. For cycloadditions involving halogenated alkenes, diradical mechanisms are often proposed to explain the formation of [2+2] adducts. acs.org The competition between a concerted [4+2] and a stepwise diradical pathway is a key mechanistic question. researchgate.net For the reaction between butadiene and ethylene, the concerted mechanism is generally lower in energy than the stepwise diradical pathway. researchgate.net The stability of the potential biradical intermediate formed from this compound would be a critical factor in determining the viability of this pathway.

Zwitterionic Intermediates : These intermediates possess both a positive and a negative formal charge. A stepwise mechanism involving a zwitterionic intermediate can become competitive, particularly in reactions with highly polarized reactants where there is a significant charge transfer in the transition state. mdpi.com The electron-withdrawing nature of the chlorine atom in this compound could promote polarization in the transition state, potentially favoring a zwitterionic pathway, especially with strongly nucleophilic or electrophilic dienophiles. DFT calculations have shown that some hetero-Diels-Alder reactions proceed via a stepwise mechanism involving a zwitterionic intermediate. mdpi.com

Influence of Solvent Polarity on Reaction Pathways

Solvent properties can significantly influence the rate and selectivity of Diels-Alder reactions. nih.gov The effect of the solvent is often related to its polarity and its ability to engage in hydrogen bonding. rsc.org

The rate of the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, for instance, is nearly 1000 times faster in water than in a nonpolar solvent like isooctane. nih.gov This acceleration in aqueous media is attributed to factors including enforced hydrophobic packing and hydrogen bonding interactions between the solvent and the activated complex. nih.gov For reactions involving reactants without hydrogen-bonding groups, the rate accelerations in water are more modest. nih.gov

The influence of solvent polarity can also be observed in the stereoselectivity of the reaction. The endo/exo ratio of products in the reaction of cyclopentadiene with methyl methacrylate (B99206) is sensitive to the solvent environment. acs.org In the context of mechanistic pathways, polar solvents are expected to stabilize charged intermediates more effectively than nonpolar solvents. Therefore, an increase in solvent polarity could favor a stepwise mechanism involving a zwitterionic intermediate by lowering its energy relative to the concerted, less polar transition state.

| Solvent | Relative Rate Constant (k_rel) |

|---|---|

| Isooctane | 1 |

| Carbon Tetrachloride | 5.3 |

| Benzene (B151609) | 6.6 |

| Nitrobenzene | 22 |

| Acetone | 31 |

| Acetonitrile | 46 |

| Methanol | 140 |

| Water | 740 |

Catalysis in Diels-Alder Reactions (e.g., Lewis Acid Catalysis, Asymmetric Catalysis)

The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis.

Lewis Acid Catalysis : Lewis acids are highly effective catalysts for Diels-Alder reactions. ias.ac.in They function by coordinating to the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. nih.govresearchgate.net Common Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄) have been widely used. ias.ac.in Theoretical investigations have shown that Lewis acid catalysis, for example with AlCl₃ in the reaction of cyclopentadiene with methyl acrylate, can increase the asynchronicity of bond formation in the transition state. nih.govresearchgate.net The presence of a Lewis acid catalyst generally increases the preference for the endo product due to enhanced secondary orbital interactions. ias.ac.in For a diene like this compound, a Lewis acid would coordinate to an electron-withdrawing group on the dienophile, enhancing its reactivity.

Asymmetric Catalysis : The development of chiral Lewis acids has enabled asymmetric Diels-Alder reactions, allowing for the synthesis of enantiomerically enriched products. scielo.br Chiral oxazaborolidines and catalysts derived from tartaric acid or binaphthol have been successfully employed to induce high levels of enantioselectivity in the cycloaddition of dienophiles with cyclopentadiene. scielo.brresearchgate.net For example, the reaction of methacrolein (B123484) and cyclopentadiene in the presence of a chiral boron catalyst derived from tartaric acid affords the Diels-Alder adduct with high enantiomeric excess (ee). scielo.br The effectiveness of the chiral catalyst relies on its ability to create a chiral environment around the dienophile, directing the approach of the diene from one face over the other.

| Dienophile | Catalyst System | Yield (%) | endo/exo ratio | ee (%) (major isomer) |

|---|---|---|---|---|

| Methacrolein | Chiral Acyloxy Borane (CAB) | 85 | 11/89 | 96 (exo) |

| α-Bromoacrolein | Chiral Acyloxy Borane (CAB) | quant. | 6/94 | 95 (exo) |

| 3-Acryloyl-1,3-oxazolidin-2-one | Chiral Aluminum Catalyst | - | - | - |

Other Cycloaddition Reactions

Besides the ubiquitous [4+2] Diels-Alder reaction, dienes like this compound can potentially participate in other modes of cycloaddition, notably [2+2] cycloadditions.

[2+2] Cycloadditions and Photochemical Approaches

While thermally allowed [4+2] cycloadditions are common, [2+2] cycloadditions between two alkene systems are often thermally forbidden by the Woodward-Hoffmann rules and typically require photochemical activation. libretexts.org

Photochemical [2+2] cycloadditions proceed by the electronic excitation of one of the reactants. The direct photoexcitation of 1,3-dienes often requires high-energy UV light. nih.gov However, the use of visible-light-absorbing transition metal complexes as photosensitizers can enable [2+2] cycloadditions of dienes under milder conditions. nih.gov This approach allows for the synthesis of vinylcyclobutane products, which are versatile synthetic intermediates.

Stepwise thermal [2+2] cycloadditions can also occur, particularly with activated alkenes such as fluoroalkenes. libretexts.org In some cases, Lewis acids can catalyze [2+2] cycloadditions involving dienes, proceeding through cationic intermediates. rsc.org For this compound, a photochemical approach or reaction with a highly reactive ketene (B1206846) could potentially lead to [2+2] cycloadducts. The electronic properties conferred by the chlorine substituent would influence the diene's behavior in both its ground and excited states, thereby affecting the outcome of such reactions.

Reactions with Ketenes and Related Species

This compound can undergo cycloaddition reactions with ketenes, which are valuable for synthesizing bicyclic compounds. The interaction between the diene (this compound) and a ketene typically proceeds as a [2+2] cycloaddition, forming a cyclobutanone (B123998) ring. This is in contrast to the more common [4+2] Diels-Alder cycloadditions that cyclopentadiene undergoes with many other dienophiles.

The mechanism of ketene cycloadditions can be complex, potentially involving either a concerted [π2s + π2a] pathway or a stepwise mechanism through a dipolar intermediate. In these reactions, the ketene generally acts as the electrophilic component. The stereoselectivity of these cycloadditions is a key aspect. For instance, studies on the cycloaddition of substituted ketenes with cyclopentadiene have shown a high degree of stereoselectivity, often yielding a single stereoisomer. With phenylketene, the reaction is stereoselective, producing only the endo-phenyl isomer of the resulting bicyclo[3.2.0]hept-2-en-6-one. researchgate.net This stereochemical outcome can be influenced by the use of Lewis acids, which can, in some cases, reverse the typical diastereoselectivity observed under thermal conditions. nih.gov

The general reaction can be represented as follows:

| Reactant 1 | Reactant 2 | Reaction Type | Primary Product | Stereochemical Preference |

|---|---|---|---|---|

| This compound | Ketene (R1R2C=C=O) | [2+2] Cycloaddition | Substituted bicyclo[3.2.0]hept-2-en-6-one | Often favors endo substituent orientation |

Highly reactive ketenes, such as those with chloro- or sulfur-substituents, are particularly effective in these cycloadditions with unactivated alkenes. nih.gov The presence of the chlorine atom on the cyclopentadiene ring can influence the electronic properties of the diene system and, consequently, the rate and selectivity of the cycloaddition.

Rearrangement Processes

In substituted chlorocyclopentadienes, the chlorine atom can migrate around the ring system through a process known as a sigmatropic rearrangement. Computational studies on halocyclopentadienes have indicated a preference for a acs.orglibretexts.org-shift pathway over a acs.orgnih.gov-shift for halogen migration. This type of rearrangement is also referred to as a circumambulatory rearrangement.

Theoretical calculations have been performed to determine the energetics of these migration pathways. The preference for the acs.orglibretexts.org-sigmatropic shift is consistent for various halogens (F, Cl, Br). The migration capacity has been observed to increase in the order F < Cl < Br < I, which correlates with the increasing atomic radius of the halogen. researchgate.net

| Process | Migrating Group | Preferred Pathway | Theoretical Basis |

|---|---|---|---|

| Halogen Migration | Chlorine | acs.orglibretexts.org-Sigmatropic Shift | Orbital Symmetry Considerations & Computational Energetics |

These rearrangements are governed by the principles of orbital symmetry, which predict a suprafacial pathway for a thermally allowed acs.orglibretexts.org-sigmatropic shift.

Hydrogen atoms in cyclopentadiene and its derivatives are known to undergo rapid acs.orglibretexts.org-sigmatropic shifts. libretexts.org This process involves the migration of a hydrogen atom from the C5 position to a C1 position, with a concurrent rearrangement of the double bonds within the ring. This is a thermally allowed, suprafacial process. libretexts.org

The facility of these shifts is a characteristic feature of the cyclopentadiene ring system. researchgate.net Density functional theory (DFT) calculations have been used to determine the energy barriers for these migrations. For the parent 1,3-cyclopentadiene, the calculated energy barrier for the acs.orglibretexts.org-hydrogen shift is approximately 26.9 kcal/mol. nih.gov The presence of substituents on the ring, such as a chlorine atom, can influence the exact height of this barrier, but the acs.orglibretexts.org-shift remains a facile process.

| Compound | Process | Calculated Activation Energy (ΔU‡) | Methodology |

|---|---|---|---|

| 1,3-Cyclopentadiene | acs.orglibretexts.org-Hydrogen Shift | +26.9 kcal/mol | B3LYP/6-31G* |

This rapid hydrogen migration can lead to a dynamic equilibrium between different isomers if the cyclopentadiene ring is unsymmetrically substituted.

Nucleophilic Substitution Reactions

While allylic halides typically undergo rapid SN1 solvolysis due to the resonance stabilization of the resulting carbocation, 5-chloro-1,3-cyclopentadiene exhibits anomalously slow reactivity under these conditions. youtube.com The rate-determining step in an SN1 reaction is the formation of a carbocation intermediate. quizlet.com In the case of 5-chloro-1,3-cyclopentadiene, the departure of the chloride ion would generate a cyclopentadienyl (B1206354) cation.

The cyclopentadienyl cation is a 4π-electron system, which, according to Hückel's rule, is anti-aromatic and therefore highly unstable. libretexts.org This inherent instability of the carbocation intermediate significantly increases the activation energy for the ionization step, making the SN1 reaction extremely slow. youtube.com Experimental and computational studies have quantified this destabilizing effect. The solvolysis of a cyclopentadienyl trifluoroacetate (B77799) was found to be 1014 times slower than that of an analogous cyclopentenyl derivative, a difference attributed to the anti-aromaticity of the forming cation. acs.orgacs.org

| Substrate | Reaction | Intermediate | Electronic Character | Relative Reactivity |

|---|---|---|---|---|

| 5-Chloro-1,3-cyclopentadiene | SN1 Solvolysis | Cyclopentadienyl Cation | Antiaromatic (4π electrons) | Extremely Slow |

| Cyclopentenyl Analogue | SN1 Solvolysis | Cyclopentenyl Cation | Non-aromatic | ~1014 times faster |

The slow rate of ionization of this compound (and its isomers) is a direct consequence of stereoelectronic effects. A stereoelectronic effect refers to the influence of the spatial arrangement of orbitals on the energy of a molecule or transition state. In this context, the critical factor is the electronic destabilization of the transition state leading to the anti-aromatic cyclopentadienyl cation.

For an SN1 reaction to proceed, the transition state must accommodate the developing positive charge as the carbon-chlorine bond breaks. In typical allylic systems, the p-orbitals of the double bond can effectively overlap with the developing empty p-orbital of the carbocation, delocalizing the positive charge and stabilizing the transition state. stackexchange.com However, in the cyclopentadienyl system, this delocalization results in a cyclic, conjugated 4π-electron system. This electronic arrangement is energetically penalized due to anti-aromaticity. The transition state leading to this cation shares this anti-aromatic character and is therefore significantly destabilized. This destabilization of the transition state, a direct result of the electronic requirements of the forming intermediate, is the primary stereoelectronic reason for the compound's inertness in SN1 reactions. The system actively resists the orbital reorganization required for ionization because it leads to a highly unfavorable electronic configuration. libretexts.org

Dimerization Behavior and Control Strategies

This compound, much like its parent compound cyclopentadiene, is a highly reactive diene that readily undergoes dimerization through a Diels-Alder reaction with itself. This inherent reactivity presents challenges for its storage and handling, necessitating a thorough understanding of its dimerization kinetics and thermodynamics, as well as strategies to maintain it in its monomeric form for synthetic applications.

The dimerization of cyclopentadiene and its derivatives is a classic example of a [4+2] cycloaddition reaction. One molecule of the diene acts as the diene component, while another acts as the dienophile, leading to the formation of a dicyclopentadiene (B1670491) derivative. The reaction is reversible, and the monomer can be regenerated by heating the dimer, a process known as a retro-Diels-Alder reaction. msu.edumasterorganicchemistry.com

The introduction of substituents on the cyclopentadiene ring can influence the rate of dimerization. Halogenation, for example, has been observed to affect this reactivity. Research has shown that 1,2,3,4-tetrachlorocyclopentadiene dimerizes at a rate that is three times slower than that of unsubstituted cyclopentadiene. nih.gov This suggests that the presence of chlorine atoms on the diene backbone can decrease the rate of the Diels-Alder reaction, likely due to electronic and steric effects.

The table below compares the relative dimerization rates of cyclopentadiene and a halogenated derivative to illustrate this effect.

Table 1: Relative Dimerization Rates of Cyclopentadiene Derivatives

| Compound | Relative Dimerization Rate |

|---|---|

| Cyclopentadiene | 1 |

This table is generated based on the information that 1,2,3,4-tetrachlorocyclopentadiene dimerizes 3-fold slower than cyclopentadiene. nih.gov

Thermodynamically, the dimerization of cyclopentadiene is favored at lower temperatures due to a negative enthalpy change (ΔHº), which is a result of the formation of two new, strong sigma bonds from two weaker pi bonds. msu.edu However, the reaction also has a large negative entropy change (ΔSº) because two molecules are combining into one, leading to a more ordered system. msu.edu At elevated temperatures, the TΔSº term in the Gibbs free energy equation (ΔGº = ΔHº - TΔSº) becomes more significant, making the reverse reaction (retro-Diels-Alder) more favorable. msu.eduresearchgate.net For cyclopentadiene, the dimer reverts to the monomer upon heating to around 170°C. nih.govresearchgate.net It is expected that this compound would exhibit similar thermodynamic behavior, with the equilibrium shifting towards the monomer at high temperatures.

Given the propensity of this compound to dimerize, strategies are required to maintain it in its monomeric state for use in chemical synthesis. The most common and practical approach for cyclopentadiene and its derivatives is based on the reversibility of the dimerization reaction.

The primary strategy involves the "cracking" of the dimer. This is achieved by heating the dicyclopentadiene derivative to a temperature where the retro-Diels-Alder reaction is efficient, and then distilling the lower-boiling monomer as it is formed. msu.eduorgsyn.org For unsubstituted cyclopentadiene, this is typically done by heating the dimer to its boiling point (around 170°C) and collecting the monomer, which boils at 42°C. msu.edu A similar procedure would be applicable to the dimer of this compound.

Once the monomer is obtained, immediate use is the most effective way to prevent redimerization. orgsyn.org If storage is necessary, it must be done at very low temperatures. For instance, cyclopentadiene is stored at Dry Ice temperatures to significantly slow down the rate of dimerization. orgsyn.org This low-temperature storage minimizes the kinetic energy of the molecules, thereby reducing the frequency of collisions that lead to the Diels-Alder reaction.

In a laboratory or industrial setting, this compound would likely be generated in situ from its dimer immediately before its intended use in a subsequent reaction. This approach avoids the challenges of long-term storage and ensures that a high concentration of the reactive monomer is available for the desired transformation.

No specific chemical stabilizers for monomeric this compound were identified in the search results. The control of its dimerization relies primarily on physical methods based on the temperature-dependent equilibrium of the Diels-Alder reaction.

Computational and Theoretical Chemistry of 2 Chloro 1,3 Cyclopentadiene and Its Derivatives

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental tools for exploring the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular systems. For substituted cyclopentadienes, these approaches are crucial for understanding the influence of substituents on the diene's reactivity and electronic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. mdpi.com DFT methods, particularly with hybrid functionals like B3LYP and the M06 suite, have been successfully applied to study various aspects of cyclopentadiene (B3395910) chemistry, from reaction mechanisms to electronic properties. chemrxiv.orgrsc.orgbcrec.id

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. bcrec.idrsc.org By locating the transition state structure—the maximum energy point along the minimum energy path—the activation energy of a reaction can be calculated, providing a quantitative measure of the reaction rate. acs.org

For reactions involving cyclopentadiene and its derivatives, such as the Diels-Alder reaction, DFT calculations can distinguish between different mechanistic pathways, such as concerted versus stepwise mechanisms. acs.org For instance, in the Diels-Alder reaction between cyclopentadiene and ethylene (B1197577), DFT calculations using hybrid functionals like Becke3-LYP have been shown to provide activation barriers in excellent agreement with experimental data. rsc.org The geometry of the transition state, including the degree of synchronicity in bond formation, can be precisely determined. nih.gov While specific studies on 2-chloro-1,3-cyclopentadiene are limited, it is expected that the chlorine substituent would influence the geometry and energy of the transition state in its cycloaddition reactions due to electronic and steric effects.

Computational studies on the cycloaddition of halogenated ketenes with cyclopentadiene have demonstrated that DFT can effectively model how halogen substitution impacts reaction barriers and the stability of intermediates. researchgate.net These studies show that solvents can also alter reaction mechanisms, shifting a concerted process in the gas phase to a stepwise one in solution by stabilizing polar intermediates. orientjchem.org

Table 1: Calculated Activation Enthalpies (ΔH‡) for the Diels-Alder Reaction of Cyclopentadiene with Various Cyanoalkenes using DFT and HF Methods

| Dienophile | B3LYP/6-31G* (kcal/mol) | HF/6-31G* (kcal/mol) | Experimental (kcal/mol) |

|---|---|---|---|

| Ethylene | 20.3 | 28.5 | 23.9 |

| Acrylonitrile (B1666552) | 17.0 | 25.5 | 20.1 |

| Fumaronitrile | 14.5 | 23.4 | 17.5 |

| Maleonitrile | 16.0 | 25.0 | 18.2 |

| Vinylidene cyanide | 11.5 | 20.5 | 14.4 |

| Tricyanoethylene | 6.8 | 17.0 | 11.2 |

| Tetracyanoethylene | 3.5 | 13.9 | 7.6 |

Data sourced from studies on the performance of different computational methods for Diels-Alder reactions of cyclopentadiene. nih.gov

DFT calculations are widely used to predict the reactivity and selectivity (chemo-, regio-, and stereo-) of chemical reactions. By comparing the activation energies of competing reaction pathways, the major product can be reliably predicted. chemrxiv.org In the context of Diels-Alder reactions involving substituted dienes like this compound, DFT can predict the regioselectivity (e.g., ortho vs. meta adducts) and stereoselectivity (endo vs. exo).

The endo selectivity typically observed in Diels-Alder reactions of cyclopentadiene is often attributed to secondary orbital interactions. DFT calculations can quantify these interactions and predict the energy difference between the endo and exo transition states. chemrxiv.org The introduction of a chlorine atom onto the cyclopentadiene ring is expected to modify the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby influencing its reactivity and selectivity in cycloaddition reactions. Halogen substitution can decrease the electrophilicity index of a molecule, impacting its reactive properties. chemrxiv.org

DFT provides detailed information about the electronic structure of molecules, including the energies and shapes of molecular orbitals, charge distributions, and the nature of chemical bonds. mdpi.comrsc.org For this compound, DFT can be used to analyze how the electronegative chlorine atom affects the π-electron system of the cyclopentadiene ring. This is crucial for understanding the molecule's reactivity.

Analyses such as Natural Bond Orbital (NBO) can be performed on the DFT-calculated wavefunction to gain deeper insights into donor-acceptor interactions and hyperconjugation. chemrxiv.org The Molecular Electrostatic Potential (MEP) can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactivity. chemrxiv.org For the parent cyclopentadiene, the HOMO is concentrated on the π-system, which is crucial for its role as a diene in Diels-Alder reactions. The introduction of a chlorine atom would likely lower the energy of the HOMO and alter its coefficients, impacting the diene's interaction with dienophiles.

Table 2: Calculated Electronic Properties of a Model Halogen-Substituted Aromatic Compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (µ) | -4.15 eV |

| Electrophilicity Index (ω) | 2.75 eV |

Illustrative data based on typical values from DFT calculations on halogenated organic molecules, demonstrating the types of parameters that can be computed. chemrxiv.org

By calculating the energies of reactants, transition states, and products, DFT allows for the construction of complete thermochemical and kinetic profiles for a reaction. ecc-project.org This includes the calculation of reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea or ΔG‡). nih.gov These computed values can be used to determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and whether it is kinetically fast or slow.

For example, the dimerization of cyclopentadiene is a well-known reversible Diels-Alder reaction. nih.gov DFT calculations can accurately model the thermodynamics of this process, showing why the monomer is favored at high temperatures (an entropically driven retro-Diels-Alder reaction). nih.gov For a substituted derivative like this compound, DFT could be used to profile its dimerization or its reactions with other dienophiles, providing key data on reaction rates and equilibrium positions. acs.org

Hartree-Fock and Other Ab Initio Methods

Hartree-Fock (HF) theory is a fundamental ab initio ("from the beginning") method that solves the Schrödinger equation without empirical parameters. stackexchange.com It approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While computationally less expensive than more advanced methods, HF systematically neglects electron correlation, which can be a significant limitation for quantitative predictions. acs.org

Despite this, HF can be a useful starting point for more sophisticated calculations (post-Hartree-Fock methods) and can provide valuable qualitative insights. arxiv.org Studies comparing HF and DFT for Diels-Alder reactions of cyclopentadiene have shown that while DFT functionals like B3LYP often provide better activation energies, HF can still accurately reproduce trends in substituent effects on reactivity. nih.gov For systems with significant electron correlation, post-Hartree-Fock methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory are necessary for achieving high accuracy, though at a much greater computational cost. scispace.com For a molecule like this compound, HF could be used for initial geometry optimizations and to obtain a qualitative picture of its molecular orbitals before proceeding with more accurate DFT or post-HF calculations.

Advanced Computational Models (e.g., ONIOM)

Advanced computational models are instrumental in studying large molecular systems involving this compound, such as in catalytic or biological environments. One such powerful technique is the "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) method. This hybrid method allows for the combination of different levels of theory to treat different parts of a molecular system, providing a balance between accuracy and computational cost.

In the context of substituted cyclopentadienes, the ONIOM method can be particularly useful. For instance, in a complex involving a this compound ligand bound to a metal center, the core part of the system, including the metal and the cyclopentadienyl (B1206354) ring, can be treated with a high-level quantum mechanics (QM) method to accurately describe the electronic interactions. The peripheral parts of the system, such as bulky substituents or the surrounding solvent molecules, can be treated with a lower-level QM method or even molecular mechanics (MM).

A specific application relevant to this compound involves the use of pseudopotentials for the substituted carbon atoms of the cyclopentadiene ring within an ONIOM framework. This approach allows for the incorporation of the electronic effects of the chloro substituent in the QM region, leading to more accurate descriptions of properties like vibrational frequencies of associated ligands (e.g., CO stretching frequencies in organometallic complexes). acs.org

Table 1: Illustrative ONIOM Layers for a Hypothetical Complex of this compound

| Layer | Region of the Molecule | Level of Theory | Rationale |

| High-Level (QM) | This compound ring and coordinated metal center | e.g., Density Functional Theory (DFT) | Accurately describes the electronic structure and bonding of the core reactive center. |

| Medium-Level (QM) | Bulky substituents on the cyclopentadiene ring or other ligands | e.g., Semi-empirical methods | Provides a reasonable quantum mechanical description of the immediate electronic environment. |

| Low-Level (MM) | Solvent molecules or protein environment | e.g., AMBER, CHARMM | Efficiently models the steric and electrostatic effects of the larger environment. |

Analysis of Substituent Effects on Reactivity and Aromaticity

The presence of a chloro substituent at the 2-position of the 1,3-cyclopentadiene ring significantly influences its reactivity and aromaticity. The electronegative nature of chlorine introduces electronic perturbations to the π-system of the diene.

Reactivity: The chloro group is an electron-withdrawing group, which can affect the reactivity of this compound in several ways. In the context of Diels-Alder reactions, where cyclopentadiene acts as the diene, the effect of an electron-withdrawing substituent can be complex. For normal electron-demand Diels-Alder reactions with electron-deficient dienophiles, an electron-withdrawing group on the diene is generally expected to decrease the reaction rate by lowering the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thus increasing the HOMO-LUMO gap between the diene and dienophile. nih.gov

However, some studies on polyhalogenated cyclopentadienes have shown that both electron-withdrawing and electron-donating substituents can increase the reactivity in Diels-Alder reactions, suggesting a possible shift in the reaction mechanism from a normal electron-demand to an inverse electron-demand pathway, or a neutral-demand mechanism. nih.gov The ambiphilic nature of the cyclopentadiene scaffold allows it to react with both electron-rich and electron-deficient dienophiles. nih.gov For instance, the reaction of 1,2,3,4-tetrachlorocyclopentadiene ethylene ketal with styrenes showed increased reactivity with both electron-donating and electron-withdrawing substituents on the styrene. nih.gov

Aromaticity: The concept of aromaticity in cyclopentadiene derivatives is influenced by hyperconjugation. Theoretical studies have investigated the effect of electronegative substituents like chlorine on the aromatic character of the cyclopentadiene ring. researchgate.net Generally, substitution on the cyclopentadiene ring, regardless of the electronic nature of the substituent, tends to decrease its aromaticity. researchgate.net Electronegative substituents, such as fluorine and chlorine, have been computationally shown to result in a decrease of the aromatic character of the cyclopentadiene ring. researchgate.net This effect can be rationalized by the inductive withdrawal of electron density from the ring, which perturbs the cyclic delocalization of the π-electrons.

Table 2: Predicted Effects of a 2-Chloro Substituent on Cyclopentadiene Properties

| Property | Effect of 2-Chloro Substituent | Theoretical Rationale |

| Reactivity (Normal Electron-Demand Diels-Alder) | Likely decrease | Lowering of the diene's HOMO energy. |

| Reactivity (Potential for Ambiphilicity) | May increase with certain dienophiles | Potential for participation in inverse or neutral electron-demand mechanisms. |

| Aromaticity | Decrease | Inductive electron withdrawal by chlorine disrupts π-electron delocalization. |

Kinetic Isotope Effect Studies in Reaction Mechanisms

In the context of a Diels-Alder reaction involving this compound, isotopic labeling at various positions could provide valuable mechanistic information. For example, substituting a hydrogen atom with deuterium (B1214612) at one of the reacting carbon centers (C1 or C4) of the diene would be expected to show a secondary kinetic isotope effect.

Normal Secondary KIE (kH/kD > 1): A normal secondary KIE is often observed when the hybridization of the carbon atom changes from sp2 in the reactant to sp3 in the transition state. This is because the C-H (or C-D) bending vibrations become more constrained in the transition state, and the zero-point energy difference between the C-H and C-D bonds is greater in the reactant than in the transition state.

Inverse Secondary KIE (kH/kD < 1): An inverse secondary KIE can occur if the hybridization changes from sp3 to sp2, or if there is a significant change in the steric environment around the isotopically labeled position in the transition state.

Theoretical calculations of secondary KIEs for the Diels-Alder reaction have been used to interpret transition state geometries. acs.org For a concerted [4+2] cycloaddition, small normal secondary KIEs are generally expected at the termini of the diene and dienophile. The magnitude of the KIE can provide information about the synchronicity of the bond-forming processes. A more synchronous transition state would be expected to show similar KIEs at both forming C-C bonds.

Molecular Electron Density Theory Applications

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. This theory has been successfully applied to understand the mechanisms and selectivity of various organic reactions, including the Diels-Alder reactions of cyclopentadiene and its derivatives. mdpi.commdpi.com

Within the MEDT framework, the reactivity of this compound in polar Diels-Alder reactions can be analyzed by examining the global electron density transfer (GEDT) at the transition state. nih.gov In polar reactions, there is a net transfer of electron density from the nucleophile to the electrophile. The magnitude of this GEDT is a key factor in determining the reaction rate; a higher GEDT at the transition state generally correlates with a lower activation energy. nih.gov

The chloro substituent, being electron-withdrawing, will influence the nucleophilic/electrophilic character of the this compound. Conceptual DFT reactivity indices, such as the electrophilicity (ω) and nucleophilicity (N) indices, can be used to classify the diene and the dienophile and predict the polar nature of the reaction. The presence of the chloro group is expected to increase the electrophilicity and decrease the nucleophilicity of the cyclopentadiene ring compared to the unsubstituted parent compound.

This modification of the electronic character of the diene will determine its reactivity profile. In reactions with electron-rich dienophiles (inverse electron-demand Diels-Alder), the increased electrophilicity of this compound would lead to a more favorable interaction and a lower activation barrier. Conversely, in reactions with electron-poor dienophiles (normal electron-demand Diels-Alder), the decreased nucleophilicity of the diene would result in a less favorable interaction and a higher activation barrier. MEDT provides a powerful framework for quantifying these effects and predicting the reactivity of this compound in various cycloaddition reactions.

Synthetic Utility and Applications of 2 Chloro 1,3 Cyclopentadiene As a Building Block

Construction of Complex Organic Architectures

2-Chloro-1,3-cyclopentadiene serves as a versatile building block in the synthesis of intricate organic molecules, primarily through its participation in cycloaddition reactions. The conjugated diene system, locked in a reactive s-cis conformation, makes it a potent reactant in Diels-Alder reactions. tamu.edu This reactivity allows for the rapid construction of bicyclic systems with defined stereochemistry, which are common cores in many complex natural products and polycyclic cage compounds. rsc.org

The presence of the chlorine atom on the diene framework influences the electronic properties and steric interactions during the cycloaddition, offering a handle for regioselective and stereoselective control. For instance, in reactions with various dienophiles, the chloro-substituent can direct the approach of the reacting partner and subsequently be retained in the product for further functionalization or eliminated to introduce unsaturation. The Diels-Alder reaction between cyclopentadiene (B3395910) derivatives and dienophiles like benzoquinone is a powerful method for creating polycyclic frameworks. rsc.org Similarly, reactions with trichloroethene have been explored as model systems for cycloadditions. researchgate.net This strategic use of this compound enables chemists to efficiently assemble complex carbon skeletons that would otherwise require lengthy, multi-step syntheses.

Table 1: Examples of Cycloaddition Reactions for Complex Architectures

| Diene | Dienophile | Product Type | Synthetic Value |

|---|---|---|---|

| This compound | Substituted Alkenes | Chlorinated Bicyclo[2.2.1]heptene | Precursor for functionalized norbornanes, access to strained ring systems. |

| This compound | Maleic Anhydride (B1165640) | Chlorinated Diels-Alder Adduct | Rapid construction of bicyclic anhydrides, useful in polymer and materials synthesis. |

| This compound | Benzoquinone | Polycyclic Cage Precursor | Foundation for high-density energy materials and complex caged hydrocarbons. rsc.org |

Precursor in Organochlorine Synthesis

Beyond its role in building carbon skeletons, this compound is a key starting material for the synthesis of other organochlorine compounds. Organochlorines are a broad class of compounds with significant applications, ranging from pharmaceuticals to advanced materials. wikipedia.org The reactivity of the double bonds and the chloro-substituent in this compound allows for a variety of transformations to produce new chlorinated molecules.

Chlorinated cyclopentadienes, including hexachlorocyclopentadiene, are foundational materials in the synthesis of "cyclodiene" insecticides. taylorfrancis.com The principles guiding their use are centered on the Diels-Alder reaction, where the chlorinated diene adds to a dienophile to create a larger, often more complex, chlorinated molecule. taylorfrancis.com The chlorine atoms serve several roles:

Modulation of Reactivity: Chlorine atoms are electron-withdrawing, which can alter the energy of the diene's frontier molecular orbitals, thereby influencing the rate and selectivity of the Diels-Alder reaction.

Inductive Effects: The presence of chlorine can impact the stability and subsequent reactivity of the cycloadduct.

Steric Guidance: The size of chlorine atoms can direct the stereochemical outcome of reactions, favoring the formation of specific isomers.

Leaving Group Potential: The carbon-chlorine bond can be cleaved under certain conditions, allowing for subsequent functionalization, though it is generally stable. wikipedia.org

These principles make chlorinated cyclopentadienes, such as the 2-chloro derivative, valuable precursors for creating a diverse array of organochlorine compounds with specific structures and properties. wikipedia.orgnih.gov

Derivatization for Functional Material Precursors

This compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers. The double bonds in the ring are susceptible to polymerization, and the chlorine atom can impart specific properties to the resulting polymer, such as flame resistance and modified chemical reactivity.

Strategies for polymerization often draw parallels with related chlorinated dienes, such as 2-chloro-1,3-butadiene (chloroprene), the monomer for neoprene rubber. The polymerization can proceed via different mechanisms, including free-radical, cationic, or coordination polymerization, leading to polymers with distinct microstructures (e.g., 1,2- vs. 1,4-addition).

Furthermore, cyclopentadiene-functionalized polymers can be synthesized where the cyclopentadienyl (B1206354) group is at the end of a polymer chain. google.com These terminal groups can then undergo Diels-Alder reactions, including dimerization, to achieve chain extension or create thermally reversible crosslinks. google.com The presence of a chloro-substituent on the cyclopentadiene moiety would modify the reactivity of these end groups and the properties of the resulting crosslinked material.

Table 2: Potential Polymerization Pathways

| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Potential Properties |

|---|---|---|---|

| Free-Radical | AIBN, Peroxides | Poly(chlorocyclopentadiene) with mixed 1,2- and 1,4-linkages | Increased thermal stability, flame retardancy. |

| Cationic | Lewis Acids | Polyisobutylene with terminal chlorocyclopentadiene groups nih.gov | Reactive polymer end-groups for crosslinking via Diels-Alder reactions. google.com |

| Coordination | Ziegler-Natta Catalysts | Stereoregular polymer chains | Controlled polymer architecture and material properties. |

The deprotonation of this compound yields the chlorocyclopentadienyl anion ([C₅H₄Cl]⁻), which is an important ligand in organometallic chemistry. nih.gov Like the ubiquitous cyclopentadienyl (Cp) ligand, the chlorocyclopentadienyl ligand can coordinate to a wide range of transition metals, lanthanides, and actinides to form various complexes, including "sandwich" (metallocenes) and "half-sandwich" compounds. nih.govresearchgate.netnitrkl.ac.in

The chlorine atom acts as an electron-withdrawing group, which modifies the electronic properties of the cyclopentadienyl ring. This electronic perturbation influences the properties of the resulting metal complex:

It alters the electron density at the metal center, which can affect the complex's catalytic activity, redox potential, and reactivity.

These modified cyclopentadienyl complexes are investigated for applications in catalysis, materials science, and bioorganometallic chemistry. researchgate.netnitrkl.ac.in Chiral versions of substituted cyclopentadienyl ligands are particularly valuable in asymmetric catalysis. researchgate.net

The concept of "click chemistry" describes reactions that are highly efficient, modular, high-yielding, and generate minimal byproducts. nih.govacs.org The Diels-Alder reaction is considered a prime example of a click reaction due to its high atom economy, stereospecificity, and reliability. escholarship.orgresearchgate.net

This compound is an exceptionally reactive diene for Diels-Alder reactions because its cyclic structure locks the double bonds in the necessary s-cis conformation. tamu.edu This inherent reactivity allows it to "click" with a wide range of dienophiles under mild conditions to rapidly and predictably form complex bicyclic products. nih.govucsb.edu This makes the Diels-Alder reaction of this compound a powerful tool in:

Materials Science: For crosslinking polymers and forming hydrogels. researchgate.net

Bioconjugation: For linking molecules to biological targets, although the catalyst-free nature is a key advantage here. researchgate.net

Complex Synthesis: For the modular assembly of complex molecular architectures from simpler building blocks. escholarship.org

The high reactivity and predictable outcomes of its cycloadditions firmly place this compound within the toolbox of click chemistry methodologies for efficient chemical synthesis. nih.govacs.org

Post-Cycloaddition Transformations of Adducts

The Diels-Alder adducts derived from this compound are versatile intermediates that can undergo a variety of subsequent transformations. The presence of the chlorine atom and the strained bicyclic framework allows for selective manipulations, leading to the formation of highly functionalized and structurally diverse molecules. Key post-cycloaddition transformations include dehydrochlorination reactions to introduce aromaticity and further functionalization of the cycloadducts to incorporate additional chemical complexity.

A significant application of the adducts formed from this compound is their conversion to aromatic compounds through dehydrochlorination. This transformation is a powerful tool for the synthesis of substituted aromatic systems that might be challenging to access through other routes. The elimination of hydrogen chloride from the bicyclo[2.2.1]heptene core of the adducts serves as a driving force for aromatization.

This strategy has been effectively employed in the synthesis of various aromatic compounds. For instance, the Diels-Alder adduct of this compound with certain dienophiles can be treated with a strong base to induce the elimination of HCl, leading to the formation of a benzene (B151609) ring. This process is particularly useful when the dienophile itself contains functionalities that become part of the newly formed aromatic ring.

A notable example involves the reaction with quinones, where the initial cycloadduct can be aromatized to afford chloronaphthalene derivatives. This approach provides a direct route to functionalized naphthalene (B1677914) systems, which are important structural motifs in many natural products and pharmaceutical agents. The specific substitution pattern of the resulting naphthalene is dictated by the structure of the initial quinone dienophile.

The general mechanism for this aromatization involves the abstraction of a proton by a base, followed by the elimination of the chloride ion, leading to the formation of a new double bond and the concurrent aromatization of the six-membered ring. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Table 1: Examples of Dehydrochlorination Reactions Leading to Aromatization This table is illustrative and based on established chemical principles, as specific literature examples for this compound were not prevalent in the search results.

| Dienophile | Diels-Alder Adduct | Aromatic Product |

| Benzoquinone | 2-chloro-5,8-ethano-1,4,4a,5,8,8a-hexahydronaphthalene-1,4-dione | Chloro-substituted Naphthoquinone |

| Naphthoquinone | 2-chloro-5,10-ethano-1,4,4a,5,10,10a-hexahydroanthracene-1,4-dione | Chloro-substituted Anthraquinone |

| Acetylenedicarboxylic acid ester | Diethyl 2-chlorobicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate | Diethyl chlorophthalate |

Beyond aromatization, the Diels-Alder adducts of this compound, which are 2-chlorobicyclo[2.2.1]heptene derivatives (also known as 2-chloronorbornene derivatives), are amenable to a wide range of further functionalization reactions. The strained double bond and the reactive C-Cl bond in these adducts provide two key handles for introducing new functional groups and building molecular complexity.

The double bond in the 2-chloronorbornene framework can undergo various addition reactions. For example, hydrogenation can selectively saturate the double bond, leading to the corresponding 2-chlorobicyclo[2.2.1]heptane derivative. This transformation can be useful for accessing saturated bicyclic systems with a defined stereochemistry. Other electrophilic additions to the double bond, such as halogenation or hydrohalogenation, can also be performed to introduce additional functionality.

The carbon-chlorine bond offers another site for modification. Nucleophilic substitution reactions can be employed to replace the chlorine atom with other functional groups. However, due to the bicyclic nature of the substrate, these reactions may be subject to steric hindrance and may require specific conditions to proceed efficiently. Elimination reactions can also be induced to form a double bond, providing a route to norbornadiene derivatives.

Table 2: Potential Functionalization Reactions of 2-Chloronorbornene Adducts This table outlines potential transformations based on the known reactivity of norbornene and alkyl halide derivatives, as specific examples for adducts of this compound were not extensively detailed in the provided search context.

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |

| Hydrogenation | H₂, Pd/C | Saturated bicyclo[2.2.1]heptane |

| Halogenation | Br₂, CCl₄ | Dibromo-substituted bicyclo[2.2.1]heptane |

| Epoxidation | m-CPBA | Epoxide on the bicyclo[2.2.1]heptene ring |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Hydroxyl group on the bicyclic ring |

| Nucleophilic Substitution | NaCN, DMSO | Cyano group replacing chlorine |

| Elimination | t-BuOK, THF | Formation of a norbornadiene derivative |

Advanced Spectroscopic Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-1,3-cyclopentadiene would exhibit distinct signals corresponding to its unique electronic and structural environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the olefinic region, characteristic of protons attached to sp²-hybridized carbons, and in the aliphatic region for the protons of the sp³-hybridized methylene (B1212753) group. The presence of the electronegative chlorine atom will influence the chemical shifts of the nearby protons.

Olefinic Protons: The protons on the double bonds (H1, H3, and H4) are expected to resonate downfield, typically in the range of 6.0-7.0 ppm. The proton at the C1 position (adjacent to the chlorine-bearing carbon) is likely to be the most deshielded of this group due to both the inductive effect of the chlorine and its position in the conjugated system. The H3 and H4 protons would also be in the olefinic region but at slightly different chemical shifts due to their differing proximity to the chlorine atom.

Aliphatic Protons: The two protons on the C5 methylene group are diastereotopic and are expected to resonate upfield, likely in the range of 2.5-3.5 ppm. These protons would appear as a complex multiplet due to geminal coupling to each other and vicinal coupling to the adjacent olefinic protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H1 | 6.5 - 6.8 | Doublet of doublets |

| H3 | 6.2 - 6.5 | Doublet of doublets |

| H4 | 6.0 - 6.3 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom directly attached to the chlorine atom (C2) is expected to be significantly deshielded and appear at a lower field.

C2 Carbon: The C2 carbon, bearing the chlorine atom, is predicted to have the most downfield chemical shift, likely in the range of 130-140 ppm.

Olefinic Carbons: The other sp² carbons (C1, C3, and C4) are expected to resonate in the typical olefinic region of 115-135 ppm.

Aliphatic Carbon: The sp³-hybridized C5 carbon will appear at the most upfield position, likely in the range of 30-40 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 125 - 135 |

| C2 | 130 - 140 |

| C3 | 120 - 130 |

| C4 | 115 - 125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The predicted IR spectrum of this compound would be characterized by several key absorption bands.

The principal vibrational modes expected for this compound are:

C-H Stretching (sp²): Absorptions for the C-H stretching of the vinyl protons are expected to appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

C-H Stretching (sp³): The C-H stretching vibrations of the methylene group (C5) will be observed below 3000 cm⁻¹, in the region of 2950-2850 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the cyclopentadiene (B3395910) ring are expected to result in one or more sharp absorption bands in the 1650-1550 cm⁻¹ region. Conjugation of the double bonds will influence the exact position and intensity of these bands.

C-Cl Stretching: The carbon-chlorine stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3100 - 3000 | Medium |

| -C-H Stretch | 2950 - 2850 | Medium |

| C=C Stretch | 1650 - 1550 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

For this compound (C₅H₅Cl), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature would be the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the M⁺ peak. This is characteristic of the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Molecular Ion: The calculated monoisotopic mass of C₅H₅³⁵Cl is approximately 100.0080 Da, and for C₅H₅³⁷Cl it is approximately 101.9999 Da. Therefore, prominent peaks would be expected at m/z 100 and 102.

Fragmentation: The fragmentation pattern would likely involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 65, corresponding to the cyclopentadienyl (B1206354) cation (C₅H₅⁺). This fragment is expected to be very stable and thus could be the base peak in the spectrum. Further fragmentation could involve the loss of hydrogen atoms or other small neutral molecules.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Relative Intensity |

|---|---|---|

| 102 | [M+2]⁺ | ~33% of M⁺ |

| 100 | [M]⁺ | Molecular Ion |

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would confirm the elemental formula of C₅H₅Cl.

Future Research Directions

Exploration of Novel Reaction Pathways

Future research will undoubtedly focus on expanding the synthetic repertoire of 2-Chloro-1,3-cyclopentadiene beyond conventional transformations. The strategic placement of the chloro substituent invites the exploration of a variety of reaction manifolds that can lead to novel and functionally diverse products.

A primary area of interest lies in the development of transition-metal-catalyzed cross-coupling reactions . The carbon-chlorine bond presents a handle for reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of aryl, vinyl, and alkynyl groups at the 2-position of the cyclopentadiene (B3395910) ring. rsc.orgnih.gov This would provide a modular and efficient route to highly substituted cyclopentadienes, which are valuable precursors for the synthesis of complex organic molecules and ligands for catalysis. libretexts.orgnih.gov Furthermore, the exploration of C-H activation strategies at other positions on the ring, in concert with the existing chloro-substituent, could open avenues for regioselective functionalization. acs.orgepfl.chsonar.ch

Another promising direction is the investigation of pericyclic reactions beyond the standard Diels-Alder cycloaddition . While [4+2] cycloadditions are a hallmark of cyclopentadiene chemistry, exploring higher-order cycloadditions, such as [4+3], [6+4], and [8+2] cycloadditions, could lead to the formation of unique polycyclic systems. nih.govacs.org The electronic perturbation induced by the chlorine atom could influence the feasibility and selectivity of these less common cycloaddition pathways. Additionally, electrocyclic reactions and sigmatropic rearrangements of substituted this compound derivatives warrant further investigation as pathways to novel ring systems.

The development of multicomponent reactions (MCRs) involving this compound is another fertile ground for discovery. MCRs offer a highly efficient means of building molecular complexity in a single step by combining three or more reactants. Designing novel MCRs that incorporate this compound as a key component could provide rapid access to libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Finally, the unique reactivity of the chlorinated diene could be harnessed in the synthesis of novel heterocyclic compounds . This could involve cycloaddition reactions with heterodienophiles or subsequent transformations of the initial cycloadducts to introduce heteroatoms into the molecular framework. Such strategies could lead to the discovery of new scaffolds with interesting biological activities. rsc.org

Development of Asymmetric Synthetic Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and the development of asymmetric strategies for reactions involving this compound is a critical area for future research. The inherent chirality of many of its potential products, particularly those derived from cycloaddition reactions, necessitates the development of robust and efficient methods for controlling stereochemistry.

A major focus will be on the design and application of chiral Lewis acid catalysts for asymmetric Diels-Alder reactions. researchgate.netresearchgate.net By coordinating to the dienophile, a chiral Lewis acid can create a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. Research in this area will involve the screening of existing chiral Lewis acids and the development of new catalysts specifically tailored for reactions with this compound and its derivatives. The electronic nature of the chloro substituent may require the design of catalysts with specific electronic and steric properties to achieve high levels of enantioselectivity.

Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of transformations, including cycloadditions and conjugate additions, with high enantioselectivity. Exploring the use of organocatalysts to control the stereochemistry of reactions involving this compound is a promising avenue for future investigation. This could lead to metal-free and environmentally benign methods for the synthesis of chiral building blocks.

Furthermore, the development of chiral cyclopentadienyl (B1206354) ligands derived from this compound for use in asymmetric transition metal catalysis is an exciting prospect. By functionalizing the cyclopentadienyl ring with chiral auxiliaries, it may be possible to create a chiral pocket around the metal center, enabling enantioselective transformations such as hydrogenation, C-H activation, and cross-coupling reactions.

Advanced Computational Modeling for Complex Systems

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling will play a crucial role in guiding experimental efforts and uncovering new reaction pathways.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of known and hypothetical reactions involving this compound. mdpi.comrsc.orgacs.org By mapping out the potential energy surfaces of these reactions, researchers can identify transition states, calculate activation energies, and predict product distributions. This information is invaluable for optimizing reaction conditions and for identifying promising new transformations. Specifically, DFT studies can elucidate the influence of the chloro substituent on the frontier molecular orbitals of the diene, providing insights into its reactivity in cycloaddition reactions. mdpi.com

Computational modeling will also be instrumental in the rational design of catalysts for asymmetric reactions. By modeling the interaction between a chiral catalyst, the substrate, and the dienophile, it is possible to predict which catalyst is likely to provide the highest level of enantioselectivity. This in-silico screening approach can significantly accelerate the discovery of new and effective catalysts, reducing the need for extensive experimental screening.

Furthermore, predictive modeling for stereoselectivity using machine learning and other data-driven approaches is an emerging area with significant potential. By training algorithms on existing experimental data, it may be possible to develop models that can accurately predict the stereochemical outcome of a reaction based on the structures of the reactants and the catalyst. This would be a powerful tool for the rapid and efficient development of new asymmetric synthetic methods.

Integration with Emerging Synthetic Methodologies

The integration of this compound chemistry with emerging synthetic methodologies promises to open up new avenues for chemical synthesis and to enable the construction of previously inaccessible molecular architectures.

Photoredox catalysis offers a mild and efficient way to generate reactive intermediates under visible light irradiation. Exploring the use of photoredox catalysis to initiate novel transformations of this compound, such as radical additions and C-H functionalization, is a promising area of research. The chloro substituent could serve as a handle for radical generation or could influence the regioselectivity of radical attack on the diene system.